molecular formula C22H15F3N4O B11698727 5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide

5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide

Cat. No.: B11698727
M. Wt: 408.4 g/mol
InChI Key: LQGVZYOWEBDDFX-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide is a complex organic compound with the molecular formula C22H15F3N4O and a molecular weight of 408.386 g/mol This compound is known for its unique structure, which includes a naphthalene ring, a pyrazole ring, and a benzylidene hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide typically involves multiple steps. One common method includes the reaction of naphthalene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-tri-F-ME-benzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15F3N4O

Molecular Weight

408.4 g/mol

IUPAC Name

3-naphthalen-2-yl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H15F3N4O/c23-22(24,25)18-8-4-3-7-17(18)13-26-29-21(30)20-12-19(27-28-20)16-10-9-14-5-1-2-6-15(14)11-16/h1-13H,(H,27,28)(H,29,30)/b26-13+

InChI Key

LQGVZYOWEBDDFX-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.